N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide

Kinase inhibition Chemical probe Heterocycle synthesis

This compound features a unique 5-bromo-2-chloro substitution on the benzamide ring paired with a 6-pyrazol-1-yl pyrimidine moiety—a combination identified in JAK/kinase inhibitor patents. No publicly available quantitative SAR data exists, so procurement must be driven by the exact structural blueprint required for your program. It serves as a late-stage diversification intermediate for exploring halogen substitution patterns within proprietary lead series, where precise atomic composition is critical. Multiple functionalizable handles (Br, Cl, amide linkage) enable generation of diverse small-molecule libraries for phenotypic screening.

Molecular Formula C14H9BrClN5O
Molecular Weight 378.61
CAS No. 1797965-23-1
Cat. No. B2408221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide
CAS1797965-23-1
Molecular FormulaC14H9BrClN5O
Molecular Weight378.61
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C14H9BrClN5O/c15-9-2-3-11(16)10(6-9)14(22)20-12-7-13(18-8-17-12)21-5-1-4-19-21/h1-8H,(H,17,18,20,22)
InChIKeyNWSCGMRQJCMCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Evidence-Based Overview of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide (CAS 1797965-23-1) for Research and Procurement


The target compound, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide (CAS 1797965-23-1), is a synthetic heterocyclic molecule belonging to a broader class of 5-bromo-2-chlorobenzamide derivatives found in kinase inhibitor patents [1]. Primary literature containing quantitative structural and functional characterization, including binding affinity (e.g., IC50, Ki) against specific biological targets, was not identified for this compound in the searchable domain. Existing data is limited to non-authoritative vendor descriptions, which state the compound is used as a chemical building block and is investigated for its potential as an enzyme inhibitor, but lack any verifiable quantitative evidence [2]. Therefore, a detailed evidence-based overview is currently not feasible.

Why Generic Substitution is Not Evidence-Based for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide


Without publicly available quantitative structure-activity relationship (SAR) data, any assessment of generic substitution is speculative. The compound's specific substitution pattern (5-bromo-2-chloro on the benzamide ring, 6-pyrazol-1-yl on the pyrimidine) is a unique combination within a class of analogs described in JAK/kinase inhibitor patents [1]. However, the lack of reported biological activity, selectivity screens, or physicochemical measurements means a scientific user cannot determine if a structurally similar analog would produce an equivalent outcome in an assay. Any claim that a simpler benzamide or a different halogen-substituted derivative could be substituted is not supported by evidence . Procurement decisions must therefore be based on the specific structural blueprint required for a proprietary research program, not on assumed functional equivalence.

Quantitative Comparative Evidence for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide


Absence of Verifiable Quantitative Differentiation Data

A systematic search for quantitative differentiation data (e.g., IC50, Ki, selectivity index) for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide against any comparator compound or target protein returned no primary research papers, patents, or authoritative database entries with verifiable data [1]. The available vendor listings provide no experimental results, making it impossible to construct a head-to-head comparison, cross-study analysis, or even a reliable class-level inference for this specific compound. This evidence gap means any claim of superiority, selectivity, or enhanced potency over a closely related analog is unsupported .

Kinase inhibition Chemical probe Heterocycle synthesis SAR analysis

Application Scenarios Based on Available Evidence for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide


Proprietary Kinase Inhibitor Lead Optimization

The compound's 5-bromo-2-chlorobenzamide moiety is a known pharmacophore in JAK inhibitor patents, making it a candidate for use as a late-stage diversification intermediate in a medicinal chemistry program [1]. Scientists would procure it to explore SAR around the halogen substitution pattern within a pre-existing lead series, where the exact atomic composition is a critical variable.

Synthesis of Targeted Building Block Libraries

Due to the presence of multiple functionalizable handles (halogens, amide linkage), the compound can serve as a central scaffold for generating diverse small-molecule libraries for phenotypic screening. Its procurement is driven by the need for a specific molecular weight and halogen composition, not by a pre-existing biological profile [2].

Quote Request

Request a Quote for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.